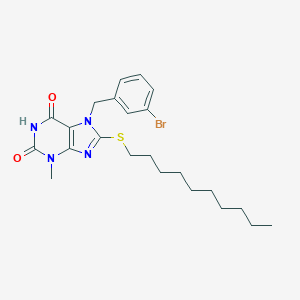![molecular formula C22H25N3O3S B403485 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone CAS No. 300379-02-6](/img/structure/B403485.png)
1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a pyrazole derivative and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have several interesting biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial strains and to have anti-inflammatory activity. This compound has also been found to have antioxidant activity and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone in lab experiments include its antimicrobial and anti-inflammatory activity, as well as its antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone. One potential direction is to study its potential as an anti-cancer agent. This compound has been found to inhibit the growth of several cancer cell lines and may have potential as a chemotherapy agent. Another potential direction is to study its potential as an anti-viral agent. This compound has been found to have activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone involves several steps. The starting material is 1-adamantyl-3,5-dimethyl-4-(4-nitrophenyl)thiosemicarbazide, which is reacted with hydrazine hydrate to form the pyrazole ring. The resulting compound is then treated with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential as an anti-inflammatory agent and has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-13-20(29-19-5-3-18(4-6-19)25(27)28)14(2)24(23-13)21(26)22-10-15-7-16(11-22)9-17(8-15)12-22/h3-6,15-17H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKJWSPLJSATB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C23CC4CC(C2)CC(C4)C3)C)SC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-nitrophenyl}-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B403403.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(3-methoxy-phenyl)-acetamide](/img/structure/B403405.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B403406.png)
![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403407.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(4-methoxy-phenyl)-acetamide](/img/structure/B403408.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(2-methoxy-phenyl)-acetamide](/img/structure/B403409.png)
![(4E)-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403410.png)
![N-(4-chlorophenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403411.png)
![N-(2,4-dimethylphenyl)-2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403415.png)
![N-[2-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B403417.png)
![4-[({[(Cyclohexylamino)carbonyl]oxy}imino)(phenyl)methyl]pyridine](/img/structure/B403418.png)
![1-Chloro-2-[({[(cyclohexylamino)carbonyl]oxy}imino)methyl]benzene](/img/structure/B403419.png)
![1-[({[(Cyclohexylamino)carbonyl]oxy}imino)methyl]-4-fluorobenzene](/img/structure/B403421.png)
